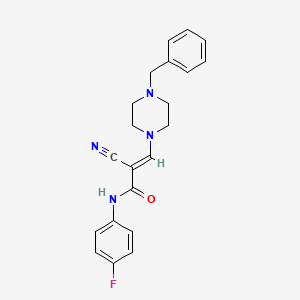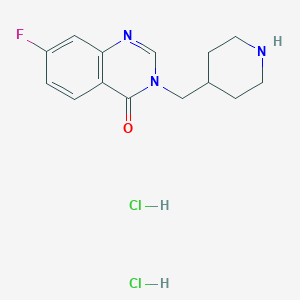
7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is a synthetic compound belonging to the quinazolinone family. Quinazolinones are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 7th position and a piperidin-4-ylmethyl group at the 3rd position on the quinazolinone core, with the dihydrochloride form enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, anthranilic acid derivatives can be reacted with acid chlorides to form substituted anthranilates, which then undergo cyclization with acetic anhydride to yield benzoxazin-4-ones.
Introduction of the Piperidin-4-ylmethyl Group: The piperidin-4-ylmethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the aforementioned synthetic routes while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, N-oxides, and reduced quinazolinone compounds, each with distinct biological and chemical properties .
科学研究应用
7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride has several scientific research applications:
作用机制
The mechanism of action of 7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: By inhibiting specific enzymes or receptors, the compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
7-Fluoroquinazolin-4-one: Lacks the piperidin-4-ylmethyl group but shares the fluorinated quinazolinone core.
3-(Piperidin-4-ylmethyl)quinazolin-4-one: Lacks the fluorine atom at the 7th position but contains the piperidin-4-ylmethyl group.
Uniqueness
7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is unique due to the combined presence of the fluorine atom and the piperidin-4-ylmethyl group, which may enhance its biological activity and specificity compared to similar compounds .
属性
IUPAC Name |
7-fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O.2ClH/c15-11-1-2-12-13(7-11)17-9-18(14(12)19)8-10-3-5-16-6-4-10;;/h1-2,7,9-10,16H,3-6,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOODSUIURVUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=NC3=C(C2=O)C=CC(=C3)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2754974.png)
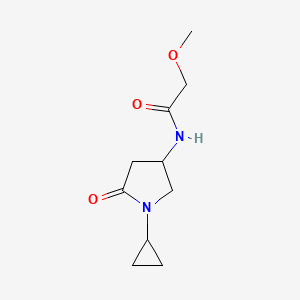
![7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2754976.png)
![4-[(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2754977.png)
![ethyl 2-{2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2754980.png)
![1-[1-(2-Chlorobenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2754981.png)
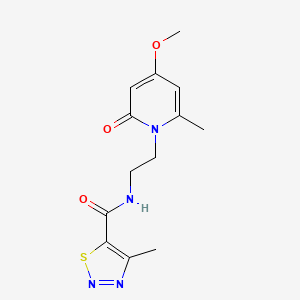
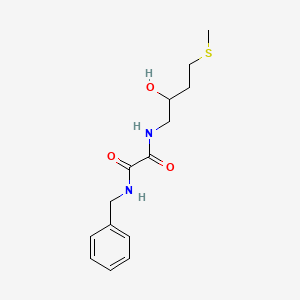
![N-[(3-methoxyphenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2754988.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2754991.png)
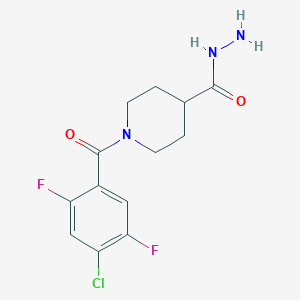
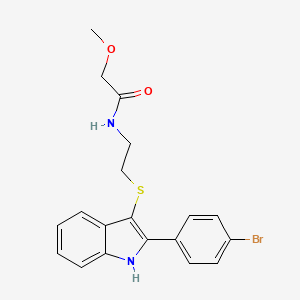
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2754994.png)
